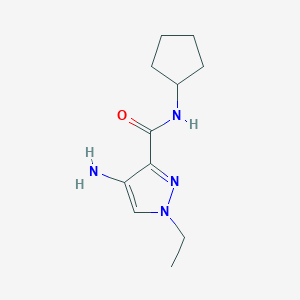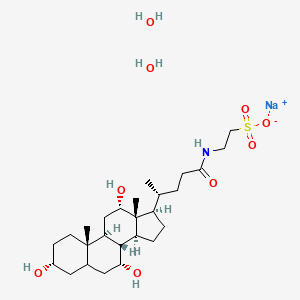
4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C11H18N4O . It is used for proteomics research .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide”, often involves the reaction of hydrazones with diols . A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .
Molecular Structure Analysis
The molecular weight of “4-amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide” is 222.29 . The monoisotopic mass is 222.148056 Da .
Scientific Research Applications
Anticancer Agents
Aminopyrazoles exhibit promising anticancer properties. Researchers have explored their potential as inhibitors of specific kinases involved in cancer cell proliferation. Notably, Pirtobrutinib , a reversible inhibitor of Bruton Kinase (BTK), falls into this category. BTK inhibition is crucial for treating B-cell-driven malignancies .
Anti-Inflammatory Compounds
Aminopyrazoles have been investigated for their anti-inflammatory effects. By targeting enzymes like p38MAPK and cyclooxygenase (COX), they may modulate inflammatory responses. These compounds hold promise for managing inflammatory diseases .
Kinase Inhibitors
Aminopyrazoles can act as kinase inhibitors, affecting various cellular signaling pathways. Their interactions with kinases make them valuable tools for drug discovery and therapeutic development .
Bacterial and Viral Infections
Certain aminopyrazoles demonstrate activity against bacterial and viral infections. Although more research is needed, these compounds could contribute to novel antimicrobial strategies .
FLT3 Inhibition
FLT3 (FMS-like tyrosine kinase 3) plays a role in hematopoiesis and is implicated in acute myeloid leukemia (AML). Aminopyrazoles have been designed to inhibit FLT3, potentially offering therapeutic benefits in leukemia treatment .
Proteomics Research
Researchers use aminopyrazoles as specialty compounds in proteomics studies. Their unique structure and biological properties make them valuable tools for investigating protein function and interactions .
properties
IUPAC Name |
4-amino-N-cyclopentyl-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-15-7-9(12)10(14-15)11(16)13-8-5-3-4-6-8/h7-8H,2-6,12H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYUSBQLFBCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2614715.png)

![N-(4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2614718.png)

![5-ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2614723.png)

![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2614726.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide](/img/structure/B2614729.png)
![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614730.png)
